Toremifene is a synthetic, nonsteroidal compound belonging to the triphenylethylene family. [] It is classified as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic effects depending on the target tissue. [, , ] In scientific research, toremifene serves as a valuable tool for investigating estrogen-dependent pathways and mechanisms in various biological systems.
Future Directions
Optimizing Drug Delivery Systems: Continued research into novel drug delivery systems, such as biodegradable polymers, will enable targeted delivery of toremifene, improving its efficacy and minimizing off-target effects. [, ]
Personalized Medicine Approaches: Exploring the influence of genetic factors, such as CYP2D6 polymorphisms, on toremifene's efficacy and toxicity will pave the way for personalized medicine approaches, tailoring treatment strategies to individual patients. []
Combination Therapies: Investigating the synergistic potential of toremifene with other anticancer agents, including chemotherapy drugs and targeted therapies, holds promise for developing more effective treatment regimens. [, ]
Non-Cancer Applications: Expanding research on toremifene's potential therapeutic benefits in non-cancer conditions, such as osteoporosis and cardiovascular disease, could unveil novel applications for this versatile compound. [, , ]
Related Compounds
Tamoxifen
Compound Description: Tamoxifen, like toremifene, is a nonsteroidal triphenylethylene selective estrogen receptor modulator (SERM) []. It is widely used in the treatment of all stages of hormone-dependent breast cancer []. Tamoxifen competitively binds to estrogen receptors, inhibiting the growth-stimulating activity of estrogens in hormone-dependent breast cancers [].
α-Hydroxytoremifene
Compound Description: α-Hydroxytoremifene is a major metabolite of toremifene [, ]. Studies show that α-hydroxytoremifene forms DNA adducts, specifically (E)- and (Z)-α-(deoxyguanosin-N2-yl)toremifene, upon activation by sulfation [].
Relevance: This metabolic pathway of toremifene is analogous to the metabolism of tamoxifen to α-hydroxytamoxifen []. While α-hydroxytamoxifen has been implicated in tamoxifen's hepatocarcinogenicity in rats, the lower levels of DNA adducts formed by α-hydroxytoremifene suggest a potentially reduced risk with toremifene [].
4-Hydroxytoremifene
Compound Description: 4-Hydroxytoremifene is a metabolite of toremifene found in human urine []. In vitro studies show it can be further oxidized to a reactive quinone methide, which may contribute to cytotoxicity [].
Relevance: This metabolic pathway is similar to the oxidation of 4-hydroxytamoxifen, a metabolite of tamoxifen []. While both 4-hydroxy metabolites can form quinone methides, 4-hydroxytoremifene exhibits a greater propensity for this conversion [].
N-Desmethyltoremifene
Compound Description: N-Desmethyltoremifene is the primary circulating metabolite of toremifene in humans [, ]. It exhibits hormonal effects similar to toremifene, acting as an antiestrogen []. Like toremifene, N-desmethyltoremifene inhibits several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2B6 [].
Relevance: Both toremifene and N-desmethyltoremifene are metabolized primarily by CYP3A4, with CYP2D6 playing a minor role in their metabolism []. This metabolic profile contrasts with tamoxifen, which is primarily metabolized by CYP2D6 []. The shared metabolic pathway and similar activity profile of N-desmethyltoremifene highlight its potential clinical relevance as an active metabolite of toremifene.
Droloxifene
Compound Description: Droloxifene is a selective estrogen receptor modulator (SERM) investigated as a potential antiestrogen for breast cancer treatment []. Like toremifene and tamoxifen, droloxifene can be metabolized to a catechol, which can then be oxidized to a reactive o-quinone [].
Carboxytoremifene
Compound Description: Carboxytoremifene is a common metabolite of both toremifene and tamoxifen [].
DHEA (Dehydroepiandrosterone)
Compound Description: DHEA is an endogenous steroid hormone that has shown potential as a chemopreventive agent against breast cancer in preclinical models [].
Relevance: While not structurally related to toremifene, DHEA was investigated alongside toremifene and other agents for its effects on uterine histomorphology in rats []. The study aimed to understand how these potential chemopreventive agents, including toremifene, might affect the uterus, a hormone-sensitive tissue, at different doses.
Vorozole
Compound Description: Vorozole is a nonsteroidal aromatase inhibitor that has been investigated as a potential chemotherapeutic agent for breast cancer []. Aromatase inhibitors work by blocking the production of estrogen.
Relevance: Vorozole, like DHEA, was included in a study examining the effects of various potential chemopreventive agents, including toremifene, on uterine histomorphology in rats []. This research aimed to assess the potential for uterine effects, both uterotrophic and antiestrogenic, of these compounds.
Flutamide
Compound Description: Flutamide is a nonsteroidal antiandrogen that competes with testosterone and dihydrotestosterone for binding to androgen receptors []. It is primarily used in the treatment of prostate cancer.
(Deaminohydroxy)toremifene
Compound Description: (Deaminohydroxy)toremifene is a metabolite of toremifene found in rat plasma after long-term toremifene administration []. It is formed through deamination and oxidation reactions during toremifene metabolism.
Relevance: (Deaminohydroxy)toremifene, alongside N-desmethyltoremifene, are the two main metabolites of toremifene observed in rat plasma following long-term toremifene administration []. This finding highlights the metabolic pathways involved in the breakdown and elimination of toremifene in vivo.
Mitomycin
Relevance: A study investigated the combination of toremifene with a chemotherapy regimen including mitomycin, vindesine, and cisplatin (MVP) in patients with non-small cell lung cancer []. The researchers found that toremifene enhanced the cytotoxic effects of these chemotherapeutic agents in vitro.
Vindesine
Relevance: Vindesine was part of the MVP chemotherapy regimen investigated in combination with toremifene for the treatment of non-small cell lung cancer []. The in vitro study results suggest that toremifene can enhance the cytotoxic effects of vindesine.
Cisplatin
Relevance: Cisplatin was a component of the MVP chemotherapy regimen studied in combination with toremifene for the treatment of non-small cell lung cancer []. The study found that toremifene enhanced the cytotoxic effects of cisplatin in vitro.
Gemcitabine
Relevance: A study examined the synergistic effects of combining toremifene with gemcitabine on human lung cancer cells []. The research indicated that the combination resulted in enhanced growth inhibition and apoptosis in the tested cell line.
Doxorubicin
Relevance: Research investigated the effects of toremifene on multidrug resistance mediated by P-glycoprotein (Pgp), a protein that can pump drugs out of cancer cells []. The study found that toremifene enhanced the cytoplasmic and nuclear accumulation of doxorubicin, a Pgp substrate, in drug-resistant breast cancer cells.
Vinblastine
Relevance: Similar to doxorubicin, vinblastine is a substrate for Pgp []. A study investigated the effects of toremifene on Pgp-mediated multidrug resistance and found that toremifene enhanced the cytotoxic effects of vinblastine in drug-resistant cells [, ].
Source and Classification
Chemical Name: (Z)-4-chloro-1,2-diphenyl-1-[4-(2-(N,N-dimethylamino)ethoxy)phenyl]-1-butene
Chemical Abstracts Service Registry Number: 89778-27-8
The synthesis of toremifene involves several key steps:
Initial O-Alkylation: The synthesis begins with the O-alkylation of 4-hydroxybenzophenone using 2-chloroethyl dimethylamine to yield the intermediate [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone.
Condensation Reaction: This intermediate is then condensed with a complex formed from cinnamaldehyde and lithium aluminum hydride, resulting in the formation of 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
Chlorination: The intermediate is treated with thionyl chloride to produce toremifene base.
Formation of Citrate Salt: Finally, toremifene base is converted to its citrate form by adding citric acid in a water/ethanol mixture.
This method has been refined to improve yield and purity, emphasizing the importance of stereoselectivity in producing the Z isomer of toremifene, which exhibits the desired pharmacological activity.
Molecular Structure Analysis
The molecular structure of toremifene can be described as follows:
Molecular Formula: C26H28ClNO
Molecular Weight: 405.96 g/mol
Melting Point: 108-110 °C for toremifene; 160-162 °C for toremifene citrate.
The structure features a triphenylethylene backbone, which is characteristic of many SERMs. The presence of a chlorine atom at the para position and a dimethylamino group contributes to its biological activity by influencing its binding affinity for estrogen receptors.
Chemical Reactions Analysis
Toremifene undergoes various chemical reactions during its synthesis and metabolism:
McMurry Reaction: Utilized for coupling reactions.
Selective Alkylation: Critical for introducing the dimethylamino group.
Chlorination with Thionyl Chloride: Converts intermediates into the final product.
Metabolic Reactions: In vivo, toremifene is metabolized primarily by cytochrome P450 enzymes (CYP3A4) into N-demethyltoremifene, which retains antiestrogenic properties but exhibits reduced potency.
Mechanism of Action
Toremifene exerts its effects by selectively binding to estrogen receptors in target tissues, particularly in breast cancer cells. The mechanism can be summarized as follows:
Competitive Inhibition: Toremifene competes with endogenous estrogens for binding sites on estrogen receptors, thereby blocking estrogen's proliferative effects on tumor cells.
Induction of Apoptosis: It may also induce programmed cell death in estrogen-dependent tumors through various pathways including modulation of oncogene expression and growth factor signaling.
The dual nature of its action—acting as both an agonist and antagonist depending on context—highlights its complexity and potential utility in different clinical scenarios.
Physical and Chemical Properties Analysis
Key physical and chemical properties of toremifene include:
Property
Value
Melting Point
108-110 °C
Solubility
Sparingly soluble in methanol; slightly soluble in ethanol; very slightly soluble in water (0.44 mg/mL at 37 °C)
Dissociation Constant (pKa)
~8.0
Log P (Octanol/Water Partition Coefficient)
~6.8
Stability
Sensitive to ultraviolet light
These properties influence its formulation and therapeutic application.
Applications
Toremifene is primarily used in clinical settings for:
Treatment of Breast Cancer: Particularly effective against estrogen receptor-positive breast cancer.
Research Applications: Investigating mechanisms of action related to estrogen signaling pathways and exploring potential use in other hormone-related conditions.
Additionally, ongoing research aims to explore its efficacy against other cancers and its role in combination therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Xanthone is the parent compound of the xanthone class consisting of xanthene bearing a single oxo substituent at position 9. It has a role as an insecticide. Xanthone is a natural product found in Rhachidosorus mesosorus, Harungana madagascariensis, and other organisms with data available.
Xanthopterin is a natural product found in Vespa orientalis with data available. 2-Amino-1,5-dihydro-4,6-pteridinedione. Pigment first discovered in butterfly wings and widely distributed in plants and animals.
Xanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6' and a prenyl group at position 3'. Isolated from Humulus lupulus, it induces apoptosis in human malignant glioblastoma cells. It has a role as a metabolite, an apoptosis inducer, an antineoplastic agent, an antiviral agent, an EC 2.3.1.20 (diacylglycerol O-acyltransferase) inhibitor and an anti-HIV-1 agent. It is a member of chalcones, a polyphenol and an aromatic ether. It is a conjugate acid of a xanthohumol(1-). Xanthohumol is under investigation in clinical trial NCT01367431 (Xanthohumol and Metabolic Syndrome). Xanthohumol is a natural product found in Humulus lupulus and Capsicum annuum with data available. Xanthohumol is a prenylated flavonoid derived from the female flowers of the hops plant (Humulus lupulus L), with potential chemopreventive and antineoplastic activities. Upon administration, xanthohumol scavenges reactive oxygen species (ROS), thereby preventing DNA damage due to oxidative stress. In addition, xanthohumol is able to increase the expression of phase II cytoprotective enzymes, thereby inactivating carcinogens. This agent exerts anti-inflammatory activity, through the inhibition of inflammation-inducing enzymes, inhibits DNA synthesis, and induces apoptosis of susceptible cancer cells. Xanthohumol also decreases the expression of C-X-C chemokine receptor 4 (CXCR4), thereby preventing cancer cell invasion.
Xanthotoxol is an 8-hydroxyfurocoumarin. Xanthotoxol is a natural product found in Angelica japonica, Pleurospermum rivulorum, and other organisms with data available.
Xanthoangelol is a natural product found in Lespedeza cyrtobotrya, Artocarpus altilis, and other organisms with data available. See also: Angelica keiskei top (part of); Angelica keiskei root (part of).